Ethyl ethanesulfonate Ethyl ethanesulfonate
Brand Name: Vulcanchem
CAS No.: 1912-30-7
VCID: VC21215288
InChI: InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3
SMILES: CCOS(=O)(=O)CC
Molecular Formula: C4H10O3S
Molecular Weight: 138.19 g/mol

Ethyl ethanesulfonate

CAS No.: 1912-30-7

Cat. No.: VC21215288

Molecular Formula: C4H10O3S

Molecular Weight: 138.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl ethanesulfonate - 1912-30-7

Specification

CAS No. 1912-30-7
Molecular Formula C4H10O3S
Molecular Weight 138.19 g/mol
IUPAC Name ethyl ethanesulfonate
Standard InChI InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3
Standard InChI Key PPCXFTKZPBHXIW-UHFFFAOYSA-N
SMILES CCOS(=O)(=O)CC
Canonical SMILES CCOS(=O)(=O)CC

Introduction

Physical and Chemical Properties

Ethyl ethanesulfonate exists as a clear, colorless liquid under standard conditions. Its physical and chemical characteristics make it suitable for various laboratory applications while also necessitating specific handling precautions. The following table summarizes the key physical and chemical properties of ethyl ethanesulfonate:

PropertyValue
Molecular FormulaC₄H₁₀O₃S
Molecular Weight138.1854 g/mol
Physical StateColorless liquid
Density1.133 g/cm³
Boiling Point229.2°C at 760 mmHg
Flash Point92.4°C
Vapor Pressure0.106 mmHg at 25°C
Refractive Index1.423
SolubilitySoluble in organic solvents

These properties indicate that ethyl ethanesulfonate is a relatively stable compound with a high boiling point and low vapor pressure, characteristics that influence its handling and storage requirements in laboratory settings .

The compound's chemical structure features a central sulfur atom bonded to three oxygen atoms, with one oxygen forming an ester linkage to an ethyl group. This configuration contributes to its reactivity profile, particularly its ability to participate in alkylation reactions with nucleophilic centers in biological molecules.

Synthesis Methods

The synthesis of ethyl ethanesulfonate typically follows established esterification methods commonly used for preparing sulfonic acid esters. The primary route involves the reaction of ethanesulfonic acid with ethanol, often requiring an acid catalyst to facilitate the formation of the ester bond.

The general reaction can be represented as:

Ethanesulfonic acid + Ethanol → Ethyl ethanesulfonate + Water

This esterification is typically conducted under controlled conditions to maximize yield and purity. Alternative synthesis routes may involve the use of ethanesulfonyl chloride as an intermediate, which can react with ethanol to form the desired ester product.

While the synthesis process is relatively straightforward, it requires careful control of reaction conditions and purification procedures to ensure the resulting product meets the purity standards required for research applications. The synthesis methods for ethyl ethanesulfonate are similar to those used for related compounds such as ethyl methanesulfonate, though specific reaction parameters may differ based on the reactivity profiles of the starting materials .

Applications and Uses

Ethyl ethanesulfonate has several applications in scientific research, though its use is more limited compared to other sulfonic acid esters like ethyl methanesulfonate. The primary applications include:

Biochemical Research

In biochemical research, ethyl ethanesulfonate has been investigated for its interactions with biological molecules, particularly nucleic acids. Its ability to alkylate nucleophilic centers in DNA and proteins makes it potentially useful for studying molecular modification processes and their consequences.

Genetic Studies

While less commonly used than ethyl methanesulfonate, ethyl ethanesulfonate has potential applications in genetic research. Related compounds have been extensively used as mutagenic agents in genetic studies, allowing researchers to induce and analyze mutations in various model organisms. Ethyl methanesulfonate, for example, was used in early mutagenicity studies to induce mutations in fruit flies (Drosophila species) .

Chemical Synthesis

As a reagent in organic synthesis, ethyl ethanesulfonate can participate in various reactions where the transfer of an ethyl group is desired. Its properties as an alkylating agent make it potentially useful in certain synthetic pathways, though safety considerations often limit its widespread use in this context .

Comparison with Related Compounds

Ethyl ethanesulfonate belongs to a family of sulfonic acid esters, with several structurally related compounds that share similar properties but also exhibit important differences. The most notable comparison is with ethyl methanesulfonate, which has been more extensively studied and utilized in research contexts.

Structural Comparison

The primary structural difference between ethyl ethanesulfonate and ethyl methanesulfonate lies in the alkyl group attached to the sulfonic acid portion. Ethyl ethanesulfonate contains an ethyl group (CH₃CH₂-) attached to the sulfur atom, while ethyl methanesulfonate contains a methyl group (CH₃-). This difference affects their reactivity profiles and biological interactions .

Current Research and Future Perspectives

Research on ethyl ethanesulfonate remains relatively limited compared to other alkylating agents, presenting opportunities for further investigation into its properties and potential applications.

Research Gaps

Several aspects of ethyl ethanesulfonate warrant further research, including:

  • Detailed characterization of its mutagenic profile and comparison with related compounds

  • Investigation of its specific mechanisms of interaction with biological molecules

  • Exploration of potential applications in chemical synthesis and biochemical research

  • Development of safer handling protocols to mitigate hazards associated with its use

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